2-methylpropyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate 2-methylpropyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15717642
InChI: InChI=1S/C23H19NO4/c1-14(2)13-28-23(27)16-10-11-18-19(12-16)22(26)24(21(18)25)20-9-5-7-15-6-3-4-8-17(15)20/h3-12,14H,13H2,1-2H3
SMILES:
Molecular Formula: C23H19NO4
Molecular Weight: 373.4 g/mol

2-methylpropyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

CAS No.:

Cat. No.: VC15717642

Molecular Formula: C23H19NO4

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

2-methylpropyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate -

Specification

Molecular Formula C23H19NO4
Molecular Weight 373.4 g/mol
IUPAC Name 2-methylpropyl 2-naphthalen-1-yl-1,3-dioxoisoindole-5-carboxylate
Standard InChI InChI=1S/C23H19NO4/c1-14(2)13-28-23(27)16-10-11-18-19(12-16)22(26)24(21(18)25)20-9-5-7-15-6-3-4-8-17(15)20/h3-12,14H,13H2,1-2H3
Standard InChI Key PZXMLFKKUWMNEO-UHFFFAOYSA-N
Canonical SMILES CC(C)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=CC4=CC=CC=C43

Introduction

2-Methylpropyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound featuring a unique structure that combines a naphthalene moiety with an isoindole framework. This compound is of interest in various scientific fields due to its potential applications in medicinal chemistry and materials science.

Synthesis

The synthesis of 2-methylpropyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. Key methods may include specific reaction conditions such as controlled temperatures, solvents, and catalysts to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure of the synthesized compound.

Potential Applications

This compound has potential applications in several scientific fields, including medicinal chemistry and materials science. Research into these applications continues to evolve as new methodologies and technologies emerge in chemical synthesis and analysis.

Mechanism of Action

The mechanism of action for 2-methylpropyl 2-(naphthalen-1-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves interactions at a molecular level that can affect biological pathways or material properties. For instance, research into its mechanism typically involves studying its interactions with enzymes or receptors, which can be elucidated through techniques such as molecular docking studies or biochemical assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator